FPL 64176 is a benzoylpyrrole derivative classified as a calcium channel activator (CCA). [] It has served as a valuable tool in scientific research for investigating the structure, function, and pharmacology of L-type calcium channels. [, , , , , , , , , , , , , ]
FPL 64176 is distinct from the more widely known 1,4-dihydropyridine class of CCAs, such as Bay K 8644. [, , , , , ] This distinction arises from its unique chemical structure and a distinct binding site on the L-type calcium channel, leading to a different mechanism of action compared to dihydropyridines. [, , , , , , , , ]
FPL64176 is classified as a nondihydropyridine calcium channel agonist. It is primarily derived from pyrrole-based compounds and has been studied extensively for its effects on calcium channels in various biological systems. The compound is known for enhancing the macroscopic inward current through L-type calcium channels and modulating their activation and deactivation kinetics . The chemical structure of FPL64176 is characterized by its ability to interact with voltage-gated calcium channels, making it a potent tool in cardiovascular and neuromuscular research.
The synthesis of FPL64176 has been explored through various methods. One notable approach involves a heavy metal-assisted halogen displacement on 2-halobenzoylpyrroles, which leads to the production of FPL64176 along with several analogues . Additionally, another method described utilizes 1,3-dipolar cycloaddition, allowing for the formation of 5,6,7,8-tetrahydroindolizines that are crucial intermediates in the synthesis process .
The synthetic procedures typically require careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, the use of specific solvents and catalysts can significantly influence the efficiency of the reaction.
FPL64176's molecular structure features a core pyrrole ring that contributes to its interaction with calcium channels. The compound's structure can be represented as follows:
The structural configuration allows FPL64176 to effectively bind to L-type calcium channels, altering their gating properties. The spatial arrangement of atoms in the molecule plays a critical role in its pharmacological activity .
FPL64176 undergoes various chemical reactions primarily involving its interaction with calcium channels. It acts as an agonist, promoting calcium influx into cells by stabilizing the open state of L-type calcium channels. This action can lead to increased intracellular calcium levels, which are crucial for muscle contraction and neurotransmitter release.
In experimental settings, FPL64176 has been shown to enhance ionic currents significantly when applied to preparations containing L-type calcium channels . The compound's effects on outward currents are less pronounced compared to inward currents, indicating a selective modulation mechanism.
The mechanism of action of FPL64176 involves binding to specific sites on L-type calcium channels (CaV1.2), resulting in an increased probability of channel opening during depolarization events. This binding stabilizes the open state of the channel, leading to enhanced calcium ion permeability .
Research indicates that FPL64176 not only increases macroscopic currents but also alters the kinetics of activation and deactivation phases of these channels. For example, it slows down the inactivation process, which prolongs the duration of calcium entry into cells .
FPL64176 exhibits several notable physical and chemical properties:
These properties make FPL64176 suitable for various experimental applications in both in vitro and in vivo studies.
FPL64176 has diverse applications in scientific research:
FPL 64176 (FPL) profoundly alters the voltage-dependent gating kinetics of L-type calcium channels (Ca˅V1.2) in cardiac myocytes. Unlike endogenous activation, FPL binding induces a ~5-fold increase in macroscopic inward calcium current during depolarization steps (e.g., from -90 mV to +10 mV) while dramatically slowing both activation and deactivation kinetics across most physiological voltages [1]. A distinctive feature is its voltage-dependent effect on deactivation: at strongly hyperpolarized potentials (< -250 mV), tail current decay accelerates in the presence of FPL, contrasting with slowed deactivation at more positive voltages. This paradoxical effect suggests FPL stabilizes an open state susceptible to voltage-driven closure under extreme hyperpolarization [1]. Critically, gating currents—reflecting the movement of voltage-sensing domains (S4 segments)—remain unaltered by FPL, as demonstrated using ionic blockers or recording at the reversal potential (+50 mV) [1]. This dissociation indicates FPL modifies the coupling between voltage-sensor movement and pore opening, rather than affecting the voltage sensors themselves. A leading mechanistic hypothesis proposes that FPL converts non-conducting inactivated states into conducting states, thereby bypassing normal gating transitions [1].
Table 1: Electrophysiological Effects of FPL 64176 on Cardiac Ca˅V1.2 Channels
Parameter | Control Condition | + FPL 64176 (1 µM) | Change |
---|---|---|---|
Peak I~Ca~ at +10 mV | Baseline amplitude | ~5x baseline | ~500% increase |
Activation Kinetics (τ~act~) | Fast (ms range) | Markedly slowed | >2-fold prolongation |
Deactivation Kinetics (τ~deact~) at -50 mV | Fast decay | Biexponential decay (τ~fast~ ≈4.3 ms, τ~slow~ ≈44.5 ms) | Significant slowing |
Deactivation at <-250 mV | Slower decay | Faster decay | Acceleration |
Gating Current Kinetics | Voltage-dependent | Unchanged | No detectable effect |
FPL 64176 interacts with specific structural elements within the L-type channel pore, distinct from the dihydropyridine (DHP) binding site. Domain swapping experiments between Ca˅V1.2 (L-type) and Ca˅V2.3 (R-type) channels demonstrated that replacing Domains III and IV of Ca˅V2.3 with those from Ca˅V1.2 confers FPL sensitivity to the chimeric channel [3]. Crucially, a single point mutation in the S5-S6 pore linker of Domain III (likely involving residues in the external vestibule) ablates FPL binding and functional effects [3] [10]. This identifies Domain III as a critical determinant for FPL binding affinity and efficacy. The extracellular accessibility of the binding site was confirmed by the inability of intracellularly applied FPL to modulate channel activity, contrasting with its potent effects when applied extracellularly [3]. Molecular modeling suggests the benzoylpyrrole structure of FPL engages hydrophobic and polar residues within this region, stabilizing a high-open probability conformation. This binding mode differs fundamentally from DHPs like Bay K 8644, which primarily bind within Domain III and IV interfaces and modulate voltage-sensitivity [5] [9]. The FPL-binding site thus defines a novel pharmacophore for allosteric L-type channel activation.
FPL 64176 exhibits significantly greater efficacy and distinct pharmacodynamic properties compared to the prototypical DHP agonist Bay K 8644. In guinea pig papillary muscle, FPL (300 nM) produces substantially greater prolongation of action potential duration and enhancement of contractile force than equipotent concentrations of (S)-Bay K 8644 [2]. Whole-cell patch-clamp studies in neonatal rat ventricular myocytes reveal this superiority stems from differential effects on channel kinetics: FPL (300 nM) increases peak Ca²⁺ current amplitude by 484 ± 100%, nearly double the 249 ± 14% increase evoked by (S)-Bay K 8644 [2]. Furthermore, FPL profoundly slows both activation and inactivation kinetics, whereas Bay K 8644 primarily accelerates inactivation [2]. Tail current analyses highlight stark mechanistic differences: Bay K 8644 induces monoexponential decays (τ ≈ 4.6 ms), while FPL generates biexponential decays (τ~fast~ ≈ 4.3 ms; τ~slow~ ≈ 44.5 ms), indicating stabilization of a long-lived open state [2]. In isolated guinea pig atria, FPL demonstrates ~40-fold greater potency than Bay K 8644 as a positive inotrope [4], attributed to its higher binding affinity and distinct mode of gating modulation.
Table 2: Comparative Pharmacology of FPL 64176 vs. Bay K 8644
Property | FPL 64176 | (S)-Bay K 8644 | Significance |
---|---|---|---|
Inotropic Potency (Guinea Pig Atria) | EC~50~ ~16 nM [4] | ~40-fold lower than FPL [4] | FPL significantly more potent |
Peak I~Ca~ Enhancement (300 nM) | +484 ± 100% [2] | +249 ± 14% [2] | FPL doubles efficacy |
Activation Kinetics | Markedly slowed [1] [2] | Minor effect or slight acceleration [2] [6] | Fundamental mechanistic difference |
Inactivation Kinetics | Slowed dramatically [2] [3] | Accelerated [2] [9] | Opposing effects |
Tail Current Decay (at -50 mV) | Biexponential (τ~slow~ ≈44.5 ms) [2] | Monoexponential (τ≈4.6 ms) [2] | FPL stabilizes long open state |
Gating Charge (Q~1~) Voltage Dependence | No shift [1] | Negative shift (≈ -7.5 mV) [9] | FPL spares voltage-sensor |
Studies in heterologous systems (e.g., BHK cells expressing recombinant Ca˅V1.2/β/α~2~δ subunits) clarify the distinct allosteric mechanisms of FPL versus Bay K 8644. While both are Ca˅V1.x agonists, they exhibit non-overlapping binding sites and divergent effects on channel conformation. Bay K 8644 binding induces a negative shift (-7 to -8 mV) in the voltage dependence of gating charge (Q~1~) movement and channel activation, consistent with stabilization of activated states [9]. Conversely, FPL produces no detectable shift in gating charge-voltage relationships despite massively altering ionic current kinetics and amplitude [1]. This confirms FPL's action downstream of voltage-sensor movement. Furthermore, FPL and Bay K 8644 exhibit asymmetric allosteric interactions: Pre-treatment with Bay K 8644 does not prevent subsequent FPL effects, but FPL binding can modulate the efficacy of DHP agonists [3] [5]. Biophysical analyses suggest FPL binding induces a unique conformational state characterized by extremely slow pore closure and reduced energy barriers between closed and open states. This state facilitates ion permeation even under conditions where wild-type channels are predominantly inactivated [1] [7]. Notably, FPL's effects persist in Ca²⁺-impermeable mutant channels (α~1~1.2/L775P), confirming its primary action is conformational rather than conductance-mediated [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7